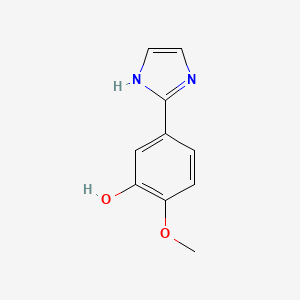

5-(2-Imidazolyl)-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-(1H-imidazol-2-yl)-2-methoxyphenol |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-3-2-7(6-8(9)13)10-11-4-5-12-10/h2-6,13H,1H3,(H,11,12) |

InChI Key |

PFNAKDGBCFZGGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=CN2)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Imidazolyl 2 Methoxyphenol and Analogues

Historical Context and Evolution of Imidazole (B134444) Synthesis Relevant to the Compound

The journey of imidazole synthesis began in 1858 when Heinrich Debus first reported the creation of imidazole, which he named glyoxaline, through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). nih.govwikipedia.org This reaction, while yielding the parent imidazole in relatively low amounts, laid the groundwork for future developments. nih.gov

A significant advancement came with the Radziszewski synthesis in 1882, which expanded on Debus's work. The Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form substituted imidazoles. nih.govwikipedia.org This multi-component reaction proved to be a versatile method for accessing a variety of imidazole derivatives and remains a cornerstone in heterocyclic synthesis. nih.govwikipedia.org

Over the past century and a half, numerous other named reactions have contributed to the synthetic chemist's toolbox for imidazole construction, including the Wallach, Weidenhagen, and van Leusen syntheses. wikipedia.orgnih.gov The evolution of these methods has been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wide range of functional groups onto the imidazole ring, reflecting the growing importance of imidazole-containing compounds in various scientific fields. irjmets.comrsc.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. benthamdirect.comnih.gov The synthesis of 5-(2-imidazolyl)-2-methoxyphenol and its analogues heavily relies on such approaches.

Cyclization Reactions Involving Aromatic Aldehydes, Dicarbonyl Compounds, and Ammonium (B1175870) Sources

A prevalent and highly adaptable method for synthesizing 2,4,5-trisubstituted imidazoles involves the one-pot condensation of an aromatic aldehyde, a 1,2-dicarbonyl compound (like benzil), and a source of ammonia, typically ammonium acetate (B1210297). nih.govrsc.orgtandfonline.com This approach, a variation of the Radziszewski synthesis, allows for the direct construction of the imidazole core with substituents derived from the starting materials. wikipedia.org

For instance, the synthesis of the analogue 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is achieved by the cyclization of vanillin (B372448) (an aromatic aldehyde), benzil (B1666583) (a 1,2-dicarbonyl compound), and ammonium acetate. tandfonline.com The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, under reflux conditions. nih.gov The versatility of this method lies in the ability to vary the aldehyde and dicarbonyl components to produce a library of structurally diverse imidazoles. nih.gov

The reaction mechanism is thought to proceed through the initial formation of a diimine from the condensation of the dicarbonyl compound with ammonia, which then condenses with the aldehyde to form the final imidazole ring after dehydration. wikipedia.org

Copper-Catalyzed Synthetic Routes

Copper catalysis has emerged as a powerful tool in modern organic synthesis, and the construction of imidazole rings is no exception. Copper-catalyzed reactions often proceed under milder conditions and with greater efficiency and regioselectivity compared to traditional methods. acs.orgrsc.org

One notable copper-catalyzed approach involves the [3+2] cycloaddition reaction. acs.org This method can utilize oxygen from the air as a benign oxidant and avoids the need for expensive or toxic catalysts, offering a greener synthetic alternative. acs.orgnih.gov For example, a simple and efficient route to multisubstituted imidazoles has been developed using a copper-catalyzed [3+2] cycloaddition that demonstrates high regioselectivity and provides moderate to good yields. acs.org

Another strategy is the copper-mediated oxidative C-H functionalization, which allows for the synthesis of highly substituted imidazoles from readily available starting materials like benzylamines and β-enamino esters. nih.gov The use of a copper catalyst, such as Cu(OAc)₂·H₂O, in combination with a base like NaHCO₃, has been shown to significantly improve reaction yields. nih.gov Copper(I) iodide (CuI) has also been effectively used to catalyze the synthesis of 2,4,5-trisubstituted imidazoles from benzoin (B196080) or benzil, various aldehydes, and ammonium acetate, achieving excellent yields in short reaction times. rsc.orgrsc.org The reaction between two different isocyanides can also be catalyzed by copper to produce 1,4-disubstituted imidazoles. nih.govacs.org

Targeted Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol

The synthesis of the specific analogue, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, serves as an excellent practical example of the multi-component reaction strategy. This compound is synthesized through a one-pot reaction involving three key components. tandfonline.com

The synthesis proceeds as follows:

Reactants : Benzil, vanillin, and ammonium acetate are the primary starting materials. tandfonline.com

Solvent and Conditions : The reactants are typically dissolved in glacial acetic acid and refluxed for several hours. nih.gov

Workup : After the reaction is complete, the mixture is poured into water, and the product is extracted using an organic solvent like ethyl acetate. nih.gov

This straightforward procedure allows for the efficient construction of the complex target molecule. The structure of the resulting compound, often a crystalline solid, can be confirmed using various spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry. tandfonline.comnih.gov

Synthetic Routes to Key Intermediates and Precursors

The accessibility of the final imidazole product is intrinsically linked to the availability of its precursors. For the synthesis of this compound and its analogues, the key precursors are an appropriately substituted aromatic aldehyde (like vanillin), a 1,2-dicarbonyl compound, and an ammonia source.

Vanillin and its Derivatives : Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a naturally occurring and synthetically accessible compound. researchgate.net It serves as a crucial precursor, providing the 2-methoxyphenol moiety to the final structure. tandfonline.comnih.gov Various derivatives of vanillin can be synthesized to introduce different functionalities into the final imidazole product. researchgate.netnih.gov

Benzil : Benzil (1,2-diphenylethane-1,2-dione) is a common 1,2-dicarbonyl compound used in these syntheses. Its two phenyl groups form the 4,5-diphenyl substituents on the imidazole ring. nih.govtandfonline.com

Ammonium Acetate : Ammonium acetate serves as a convenient and inexpensive source of ammonia, which is essential for the formation of the imidazole ring's nitrogen atoms. nih.govrsc.org

The synthesis of other precursors, such as substituted benzaldehydes or different dicarbonyl compounds, allows for the creation of a wide array of analogues, which is crucial for structure-activity relationship studies in medicinal chemistry.

Considerations for Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired imidazole product while minimizing reaction times and by-product formation. Several factors can be systematically varied to enhance the efficiency of the synthesis.

Key Parameters for Optimization:

| Parameter | Considerations | Example |

| Catalyst | The choice of catalyst can significantly impact reaction rate and yield. For copper-catalyzed reactions, screening different copper salts (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands can identify the most effective system. acs.orgnih.govacs.org | In a copper-mediated synthesis of substituted imidazoles, switching from CuI to Cu(OAc)₂·H₂O and adding NaHCO₃ as a base increased the yield from 42% to 76%. nih.gov |

| Solvent | The polarity and boiling point of the solvent can influence reactant solubility and reaction temperature. Solvents like ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly explored. rsc.org | In a CuI-catalyzed synthesis, changing the solvent from DMF to DMSO increased the yield of the desired trisubstituted imidazole from 65% to 75%. rsc.org |

| Temperature | Reaction temperature directly affects the rate of reaction. While higher temperatures can speed up the reaction, they can also lead to the formation of undesired by-products. Optimization studies often involve screening a range of temperatures. derpharmachemica.com | An optimization study using a Design of Experiments (DOE) approach identified reaction temperature as one of the most significant factors, with an optimal range of 100-110°C for a specific imidazole ring formation. derpharmachemica.com |

| Reactant Stoichiometry | The molar ratio of the reactants can be adjusted to maximize the conversion of a key starting material. For instance, using an excess of ammonium acetate can drive the reaction towards completion. derpharmachemica.com | A screening study revealed that the quantity of ammonium acetate was a critical parameter for optimizing the yield of an imidazole derivative. derpharmachemica.com |

| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps determine the optimal reaction time to achieve maximum yield without significant product degradation. nih.gov | Microwave-assisted synthesis has been shown to drastically reduce reaction times from hours to minutes. orientjchem.org |

A systematic approach, such as using Design of Experiments (DOE), can efficiently identify the optimal set of reaction conditions by simultaneously varying multiple parameters and analyzing their interactions. derpharmachemica.com This leads to a more robust and high-yielding synthetic process. derpharmachemica.comorientjchem.org

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR)

Proton NMR provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, 2-phenyl-1H-benzo[d]imidazole, run in DMSO-d6, the following signals are observed: a singlet at 12.88 ppm corresponding to the N-H proton of the imidazole (B134444) ring, a multiplet between 8.24 and 8.14 ppm for two aromatic protons, a multiplet between 7.64 and 7.47 ppm for five aromatic protons, and a multiplet between 7.27 and 7.15 ppm for the remaining two aromatic protons. rsc.org For another similar structure, 2-cyclohexyl-1H-benzo[d]imidazole in CDCl3, a singlet appears at 12.11 ppm (N-H), with aromatic protons showing as a multiplet between 7.60 and 7.17 ppm. rsc.org

Interactive ¹H NMR Data Table for Related Imidazole Compounds

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |

| 2-phenyl-1H-benzo[d]imidazole | DMSO-d6 | 12.88 (s, 1H) | N-H |

| 8.24-8.14 (m, 2H) | Aromatic H | ||

| 7.64-7.47 (m, 5H) | Aromatic H | ||

| 7.27-7.15 (m, 2H) | Aromatic H | ||

| 2-cyclohexyl-1H-benzo[d]imidazole | CDCl3 | 12.11 (s, 1H) | N-H |

| 7.60-7.17 (m, 4H) | Aromatic H |

¹³C NMR (Carbon-13 NMR)

Carbon-13 NMR spectroscopy identifies the different carbon environments within a molecule. For 2-cyclohexyl-1H-benzo[d]imidazole in DMSO, the ¹³C NMR spectrum shows signals at 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, and 26.0 ppm, corresponding to the different carbon atoms in the structure. rsc.org The chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info

Interactive ¹³C NMR Data Table for a Related Imidazole Compound

| Compound | Solvent | Chemical Shift (ppm) |

| 2-cyclohexyl-1H-benzo[d]imidazole | DMSO | 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of a similar imidazole derivative, characteristic peaks are observed for N-H stretching, C=N stretching of the imidazole ring, and C-O stretching of the methoxy (B1213986) group. For instance, in the FT-IR spectrum of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, prominent peaks appear in the regions of 3200–3400 cm⁻¹ (O-H stretch), 1587 cm⁻¹ (C=N stretch), 1462 cm⁻¹ (aromatic C=C stretch), and 1267 cm⁻¹ (C-N stretch). nih.gov The NIST Chemistry WebBook provides reference spectra for related compounds like 2-methoxyphenol, showing characteristic absorptions. nist.gov

Interactive IR Data Table for a Related Imidazole Compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3400 |

| C=N Stretch | 1587 |

| Aromatic C=C Stretch | 1462 |

| C-N Stretch | 1267 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum of a compound like 5-(2-Imidazolyl)-2-methoxyphenol would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can reveal the structure of different parts of the molecule. For example, the mass spectrum of 2-methoxyphenol shows a molecular ion peak at m/z 124. nist.gov

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of the synthesized compound. For instance, for a related compound, 2-phenyl-1H-benzo[d]imidazole, the calculated elemental analysis for C₁₃H₁₀N₂ is C, 80.39%; H, 5.19%; N, 14.42%. The found experimental values are C, 80.43%; H, 5.22%; N, 14.44%, which are in close agreement with the calculated values, thus confirming the compound's composition. rsc.org

Interactive Elemental Analysis Data Table for a Related Imidazole Compound

| Compound | Formula | Element | Calculated (%) | Found (%) |

| 2-phenyl-1H-benzo[d]imidazole | C₁₃H₁₀N₂ | C | 80.39 | 80.43 |

| H | 5.19 | 5.22 | ||

| N | 14.42 | 14.44 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-visible spectrum of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol shows specific absorption maxima (λmax) that are characteristic of its extended conjugated system. nih.gov Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed light. This can provide insights into the electronic structure and excited state properties of the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Interactive Crystal Data Table for a Related Imidazole Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.094 (5) |

| b (Å) | 15.617 (5) |

| c (Å) | 16.504 (5) |

| Z | 8 |

Data for 1-(2,5-dimethoxyphenylazo)-2-naphtol, a compound with some structural similarities. jocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds in a mixture, thereby assessing the purity of a sample. pharmacyjournal.info The gas chromatogram separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification. researchgate.netnih.gov This technique is crucial for confirming the identity and purity of synthesized "this compound". researchgate.net

Chemical Transformations and Derivatization Strategies

Functional Group Modifications on the Phenolic Moiety

O-Alkylation: The introduction of an alkyl group on the phenolic oxygen can be achieved under basic conditions. The reaction typically proceeds by deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent.

O-Acylation (Esterification): Esterification of the phenolic hydroxyl group is another common modification. This can be accomplished through various methods, including reaction with acyl chlorides or acid anhydrides in the presence of a base. A noteworthy method involves a photoinduced specific acylation of phenolic hydroxyl groups with aldehydes, utilizing iridium and nickel bromide catalysts. nih.gov This radical pathway allows for the selective acylation of phenols, even in the presence of aliphatic hydroxyl groups. nih.gov The esterification of phenolic compounds, such as those derived from secondary metabolites, has been shown to enhance their biological activities. medcraveonline.commedcraveonline.com

Table 1: Examples of Functional Group Modifications on the Phenolic Moiety

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ether |

| O-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Ester |

| Photoinduced Acylation | Aldehyde, Ir/NiBr₂ catalysts, Blue light, Ethyl acetate (B1210297) | Ester |

Transformations of the Imidazole (B134444) Ring

The imidazole ring of 5-(2-Imidazolyl)-2-methoxyphenol offers multiple sites for chemical modification, including the nitrogen atoms and the carbon atoms of the heterocyclic ring.

N-Alkylation and N-Acylation: The secondary amine of the imidazole ring can be readily alkylated or acylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. beilstein-journals.orgnih.gov For instance, the N-alkylation of imidazoles with Morita-Baylis-Hillman (MBH) alcohols and acetates can proceed without a metal catalyst. beilstein-journals.org N-acylation can be accomplished using acyl chlorides or anhydrides, and methods have been developed for the synthesis of N-acyl imidazoles from aldehydes. acs.org

Halogenation: The imidazole ring can undergo halogenation, typically at the C4 or C5 positions, depending on the reaction conditions and the substituents present. Halogenated imidazole derivatives are important intermediates for further functionalization. science.gov For example, a method for the halogenation of 2-unsubstituted imidazole N-oxides at the C-2 position has been reported using tosyl halogenides. beilstein-journals.org

C-H Functionalization: Direct C-H functionalization of the imidazole ring represents an efficient strategy for introducing new substituents. Nickel-catalyzed C-H arylation of imidazoles with phenol derivatives has been demonstrated, showing high regioselectivity at the C2 position. nih.gov

Table 2: Examples of Transformations of the Imidazole Ring

| Transformation | Reagents and Conditions | Position of Modification |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N1 or N3 |

| N-Acylation | Acyl chloride or Anhydride | N1 or N3 |

| Halogenation | Halogenating agent (e.g., NBS, TsCl) | C2, C4, or C5 |

| C-H Arylation | Phenol derivative, Ni(OTf)₂/dcype, K₃PO₄ | C2 |

Regioselective Derivatization Methodologies

Due to the presence of multiple reactive sites in this compound, achieving regioselectivity in derivatization is a significant challenge and a key focus of synthetic strategies.

Selective modification of either the phenolic hydroxyl group or the imidazole ring can be achieved by carefully choosing the reaction conditions and protecting groups. For instance, the selective O-alkylation of the phenolic hydroxyl can be favored by using a bulky base that preferentially deprotonates the more acidic phenol over the imidazole NH. Conversely, selective N-alkylation of the imidazole can be achieved under conditions that favor the nucleophilicity of the imidazole nitrogen.

A study on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates demonstrated the selective formation of O-alkoxy derivatives over N-alkylation products. researchgate.net This selectivity was observed even in the presence of a 2-hydroxyphenyl substituent, where monoalkylation occurred selectively at the hydroxyl group on the imidazole nitrogen. researchgate.net Furthermore, the regioselective synthesis of imidazo[1,2-a]pyrimidines has been achieved through a multicomponent reaction, highlighting the possibility of controlling reaction outcomes to obtain specific regioisomers. nih.gov The development of methods for the regioselective dual functionalization of heterocyclic systems, such as the bromo-amination of indoles, provides a conceptual framework for developing similar strategies for complex imidazole derivatives. rsc.org

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The synthesis of a diverse library of derivatives of this compound is essential for conducting comprehensive structure-activity relationship (SAR) studies. These studies aim to identify the structural features responsible for a particular biological activity and to optimize the lead compound to enhance its potency and selectivity.

By systematically modifying the phenolic and imidazole moieties, researchers can probe the importance of different functional groups and their positions. For example, SAR studies on 2-substituted imidazoles have been conducted to evaluate their activity as α2-adrenoceptor antagonists. nih.govdatapdf.com Similarly, extensive SAR studies on benzimidazole (B57391) derivatives have been performed to explore their anti-inflammatory potential. mdpi.com The synthesis of various imidazopyridine derivatives has also been crucial in understanding their antiprotozoal activities. nih.gov

The general approach involves synthesizing analogs with variations in:

Substituents on the phenolic ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties.

Modifications of the phenolic hydroxyl group: Converting it to ethers or esters to alter lipophilicity and hydrogen bonding capacity.

Substituents on the imidazole ring: Adding alkyl, aryl, or other functional groups to the nitrogen or carbon atoms.

The relative orientation of the two rings: Exploring different linkage patterns or introducing conformational constraints.

The synthesized compounds are then subjected to biological screening to determine their activity. The correlation of the observed activity with the structural modifications provides valuable insights for the design of more potent and specific molecules. For instance, studies on bifunctional 2H-imidazole-derived phenolic compounds have established a relationship between their structure and antioxidant properties. nih.gov

Coordination Chemistry of 5 2 Imidazolyl 2 Methoxyphenol Ligands

Synthesis of Metal Complexes with Imidazole-Phenol Ligands

The synthesis of metal complexes with imidazole-phenol ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. rsc.orgresearchgate.net A general and versatile method involves dissolving the imidazole-phenol compound, such as a derivative of 2-(imidazol-2-yl)phenol, in a solvent like ethanol (B145695) or methanol. rsc.orgnih.gov To this solution, an aqueous or ethanolic solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Zn, Cu, Ni, Co) is added, often in a specific stoichiometric ratio, such as 2:1 (ligand:metal). researchgate.netnih.gov

The reaction mixture is often refluxed for several hours to ensure complete complexation. rsc.orgnih.gov In many cases, the formation of the complex is indicated by a color change or the precipitation of a solid product. The resulting solid complex can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. researchgate.netnih.gov For Schiff base derivatives of imidazole (B134444) and phenol (B47542), a similar procedure is followed, where the pre-synthesized ligand is reacted with the metal salt under reflux. researchgate.netresearchgate.net The choice of solvent and reaction conditions, such as temperature and time, can be systematically varied to optimize the yield and purity of the desired metal complex. rsc.org

Ligand Binding Modes and Coordination Geometries

The 5-(2-Imidazolyl)-2-methoxyphenol ligand possesses at least two primary coordination sites: the deprotonated phenolic oxygen and one of the nitrogen atoms of the imidazole ring. This allows it to act as a bidentate ligand, chelating to a metal center to form a stable ring structure. researchgate.net

The specific binding mode and resulting coordination geometry are determined by several factors, including the nature of the metal ion, the reaction stoichiometry, and the presence of other coordinating species. In many complexes derived from similar imidazole-based ligands, the ligand coordinates in a bidentate fashion through the phenolic oxygen and the imine nitrogen of the imidazole ring. researchgate.netk-state.edu

For transition metal complexes with a 1:2 metal-to-ligand ratio, an octahedral geometry is commonly observed. researchgate.netnih.gov In such cases, two tridentate ligands coordinate to the central metal ion. For instance, in related bis(ligand)metal(II) complexes, crystallographic studies have confirmed an octahedral geometry where each ligand is coordinated in a tridentate fashion. nih.gov Alternatively, bidentate coordination of two ligands with two additional solvent or ancillary ligands can also result in a six-coordinate octahedral environment. nih.gov The potential for the imidazole ring to bridge between two metal centers could also lead to the formation of polymeric coordination polymers.

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing metal complexes and elucidating the nature of metal-ligand interactions.

Infrared (IR) Spectroscopy: Coordination of the imidazole-phenol ligand to a metal center induces characteristic shifts in the IR spectrum. The disappearance of the broad O-H stretching band of the phenol group is a strong indicator of deprotonation and coordination of the phenolic oxygen to the metal ion. nih.gov Furthermore, the stretching vibration of the imidazole C=N group is expected to shift to a lower or higher frequency upon complexation, reflecting the change in the electronic environment of the ring due to coordination of the nitrogen atom. nih.gov New bands appearing in the far-IR region (typically below 600 cm⁻¹) can often be assigned to M-O and M-N stretching vibrations, providing direct evidence of bond formation between the metal and the ligand. researchgate.net

NMR Spectroscopy: In the ¹H-NMR spectra of the metal complexes, the signal corresponding to the phenolic -OH proton, present in the free ligand, disappears upon complexation, confirming its deprotonation and involvement in bonding. nih.gov The signals for the imidazole and phenyl protons typically show a downfield or upfield shift due to the influence of the metal center. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the coordination geometry. In the free ligand, absorption bands are typically due to π→π* and n→π* transitions within the aromatic and imidazole rings. nih.gov Upon complexation, these bands may shift, and new bands can appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. nih.govnih.gov The position and intensity of these d-d bands are often characteristic of a specific coordination geometry (e.g., octahedral or tetrahedral). nih.gov

Mass Spectrometry: Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the formation of the complex and its stoichiometry by identifying the molecular ion peak corresponding to the [M(L)₂] or other complex fragments. researchgate.netnih.gov

| Technique | Observation in Free Ligand | Observation Upon Complexation | Inference |

| IR Spectroscopy | Broad O-H stretch | Disappearance of O-H stretch | Deprotonation and coordination of phenolic oxygen. nih.gov |

| C=N stretch | Shift in C=N stretch frequency | Coordination of imidazole nitrogen. nih.gov | |

| ¹H-NMR Spectroscopy | Phenolic -OH proton signal | Disappearance of -OH signal | Involvement of hydroxyl group in bonding. nih.gov |

| Aromatic/Imidazole proton signals | Shifts in proton signals | Change in electronic environment due to metal. nih.gov | |

| UV-Vis Spectroscopy | π→π* and n→π* transitions | Shifts in ligand bands; new d-d or charge-transfer bands | Confirmation of complex formation and information on coordination geometry. nih.govnih.gov |

| Mass Spectrometry | Molecular ion peak of ligand | Molecular ion peak of the complex | Confirmation of complex formation and stoichiometry. researchgate.netnih.gov |

Theoretical Insights into Complex Stability and Electronic Structure

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electronic structure and reactivity of the complexes. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the complex's kinetic stability and chemical reactivity. Furthermore, calculations can elucidate the nature of intramolecular charge transfer within the complex, which is crucial for understanding its electronic properties and potential applications in materials science. nih.gov Theoretical studies can also predict spectroscopic properties, such as electronic transitions, which aids in the interpretation of experimental UV-Vis spectra. researchgate.net

Potential Catalytic Applications of Metal Complexes

Metal complexes derived from ligands structurally similar to this compound have demonstrated significant potential as catalysts in organic synthesis. A notable application is in the chemical fixation of carbon dioxide. rsc.org

For example, a series of metal complexes (Zn, Cu, Ni, Co, Pb) bearing 2-(imidazol-2-yl)phenol ligands have been shown to be highly effective catalysts for the coupling reaction of CO₂ with epoxides to produce cyclic carbonates. rsc.org This reaction is of great industrial interest as it converts a greenhouse gas into valuable chemicals. The catalytic system, often used in conjunction with a co-catalyst like tetrabutylammonium (B224687) iodide (n-Bu₄NI), can achieve high yields (>90%) and excellent selectivity (>99%) under optimized, solvent-free conditions. rsc.org The catalysts have proven to be robust, applicable to various terminal epoxides, and recyclable with only a minor loss in activity. rsc.org The proposed mechanism often involves the metal center activating the epoxide, while the nucleophilic components of the ligand or co-catalyst facilitate the ring-opening and subsequent reaction with CO₂. The electronic and steric properties imparted by substituents on the phenol and imidazole rings can systematically influence the catalyst's activity. rsc.org

| Catalyst System | Substrate | Product | Yield (%) | Selectivity (%) | Conditions |

| C₇/n-Bu₄NI | Propylene Oxide + CO₂ | Propylene Carbonate | 99.7 | >99 | 2 MPa, 110 °C, 5 h |

| Zn, Cu, Ni, Co, Pb complexes | Epoxides + CO₂ | Cyclic Carbonates | >90 | >99 | 2 MPa, 110 °C, 5 h |

| Data derived from studies on analogous 2-(imidazol-2-yl)phenol ligand complexes. rsc.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of 5-(2-Imidazolyl)-2-methoxyphenol, offering a detailed understanding of its molecular and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study imidazole (B134444) and phenol (B47542) derivatives. DFT calculations, often utilizing functionals like B3LYP, are employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. nih.govresearchgate.netsemanticscholar.orgepstem.net These calculations provide crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from IR and Raman spectroscopy) to validate the calculated structure. epstem.net The method is also capable of predicting a range of electronic properties, which are discussed in the subsequent sections.

HOMO-LUMO Energy Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory, providing significant insights into a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.govnih.gov

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that helps to determine a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. irjweb.com For instance, a large energy gap can imply that a molecule is a "hard molecule" with high stability. irjweb.com Conversely, a low HOMO-LUMO gap can be associated with higher chemical reactivity and potential bioactivity. nih.gov The HOMO-LUMO energy gap is also used to understand charge transfer interactions within the molecule. irjweb.com

| Property | Significance |

| HOMO Energy | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Reflects chemical reactivity, kinetic stability, and electronic transitions. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govacadpubl.eumalayajournal.org By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis provides a quantitative measure of the stability arising from these interactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale. epstem.netnih.gov

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. epstem.netnih.gov

Blue Regions: Represent areas of positive electrostatic potential, indicating regions that are prone to nucleophilic attack. epstem.netnih.gov

Green Regions: Correspond to areas of neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the imidazole ring, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net The phenolic hydrogen would likely be a region of positive potential.

Tautomeric Stability and Conformational Analysis

Molecules like this compound can exist in different tautomeric forms and conformations. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For this compound, tautomerism can occur within the imidazole ring. Computational methods, particularly DFT, are used to calculate the relative energies of different tautomers to determine the most stable form. nih.govresearchgate.netresearchgate.netmdpi.com The stability of tautomers can be influenced by intramolecular hydrogen bonding and the electronic effects of substituents. researchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. nih.govresearchgate.net For this compound, rotation around the bond connecting the imidazole and phenol rings, as well as the bond of the methoxy group, can lead to various conformers. Computational searches are performed to identify the low-energy conformers and to understand the potential energy surface of the molecule. nih.gov This analysis is crucial for understanding how the molecule might interact with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net While specific QSAR studies on this compound are not detailed in the provided context, the principles of QSAR can be applied to understand how structural modifications of this compound might affect its biological properties.

QSAR models are built using a set of molecules with known activities and a range of calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net By establishing a mathematical relationship between these descriptors and the observed activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govfrontiersin.org

Molecular Docking and Dynamics Simulations

There are no specific molecular docking or molecular dynamics simulation studies available in the reviewed literature for this compound. Such studies would theoretically provide insights into how the compound might interact with biological macromolecules.

No research has been published predicting the specific protein targets or the ligand-protein interactions for this compound.

Quantitative predictions of binding affinity (such as binding energy values in kcal/mol) for this compound with any specific protein target are not available in existing scientific literature.

Prediction of Spectroscopic Properties (e.g., Electronic Absorption Spectra via TD-DFT)

A search for TD-DFT calculations to predict the electronic absorption spectra of this compound did not yield any specific results. This type of analysis would be valuable for understanding the molecule's behavior upon interaction with light, but has not yet been reported.

Biological Activity Investigations and Molecular Mechanisms

Enzyme Inhibition Studies

α-Glucosidase Inhibition

No studies were identified that evaluated the α-glucosidase inhibitory activity of 5-(2-Imidazolyl)-2-methoxyphenol. While research exists on the α-glucosidase inhibition potential of various other heterocyclic compounds, including different imidazole (B134444) derivatives and plant-based phenolic extracts, none of these studies specifically test or report on this compound. researchgate.netscience.govnih.govnih.gov General studies have noted that the imidazole ring itself can interact with and inhibit related enzymes like β-glucosidases, but this does not provide specific data for the target compound's effect on α-glucosidase. nih.gov

Antioxidant Activity

There is no available research that specifically measures the antioxidant activity of this compound. Although the presence of a methoxyphenol structure suggests a theoretical potential for antioxidant effects, as both phenolic hydroxyl and methoxy (B1213986) groups can contribute to antioxidant capacity, this has not been experimentally verified for this specific molecule. nih.gov

Radical Scavenging Assays (e.g., DPPH)

No studies reporting the results of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for this compound were found. Assays have been performed on other imidazole-containing phenols, but data for the target compound is absent from the reviewed literature. nih.govmdpi.com

Anti-peroxy Radical Activity

No data is available concerning the anti-peroxy radical activity of this compound. While methods exist for evaluating this activity and have been applied to some cyclic imidazole derivatives, the specific compound has not been assessed. nih.gov

Antiproliferative Activity Against Cancer Cell Lines

No published research was found that investigates the antiproliferative or cytotoxic effects of this compound against any cancer cell lines. Studies on other, more complex imidazole and imidazoline (B1206853) analogs have shown activity in various cancer cell models, but these findings cannot be attributed to the specific, unsubstituted compound requested. imedpub.comsemanticscholar.orgnih.gov

In Vitro Cell Viability Assays

Consistent with the lack of antiproliferative data, there are no reports of in vitro cell viability assays, such as the MTT or SRB assay, being performed to evaluate the effects of this compound. nih.govsci-hub.se

Table of Compounds Mentioned

Since no specific data for the target compound or any related compounds could be discussed within the strict constraints of the article, no chemical compounds are listed.

Scientific Data Unavailable for this compound

Following a comprehensive and systematic search of available scientific literature, no specific data or research publications were identified for the chemical compound This compound . Extensive queries for its biological activity, molecular targets, anti-inflammatory potential, and analgesic properties yielded no relevant results.

The initial and subsequent targeted searches across multiple scientific databases failed to locate any studies focused on this particular molecule. While research exists for structurally related compounds containing imidazole or methoxyphenol moieties, no literature could be found that specifically investigates the synthesis, biological evaluation, or pharmacological mechanisms of this compound itself.

This absence of information in the public domain prevents the creation of a scientifically accurate and detailed article as requested. The required sections on biological activity investigations, molecular targets, and therapeutic potential cannot be addressed without foundational research data.

Therefore, it is concluded that there is currently insufficient scientific information available to generate the requested article on this compound. Further research would be required to elucidate the properties of this specific compound.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Activity

The biological activity of molecules derived from the 5-(2-imidazolyl)-2-methoxyphenol scaffold is highly sensitive to the nature and position of various substituents. Modifications on both the phenolic and imidazole (B134444) rings have been shown to significantly influence the compound's efficacy as, for example, an antioxidant or antiproliferative agent.

Studies on related phenolic imidazole compounds have demonstrated that the introduction of different functional groups can drastically alter their biological profile. For instance, in a series of bifunctional 5-aryl-2H-imidazole derivatives, the antioxidant and antiradical capacities were found to be dependent on the substituents on the aryl fragment. nih.gov The presence of electron-withdrawing groups, such as a nitro group, on the aryl moiety attached to the imidazole ring was found to enhance both antioxidant and antiradical capacities. nih.govmdpi.com Specifically, conjugating a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was shown to significantly increase the antiradical capacity (ARC). nih.govresearchgate.net This suggests that electronic effects play a crucial role in the molecule's ability to scavenge free radicals.

Similarly, in the context of benzimidazole (B57391) derivatives, which share the core imidazole structure, the type and position of substituents on the benzimidazole core and an attached phenyl ring have a strong impact on biological activity. nih.gov For example, N-methyl-substituted derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring and cyano groups on the benzimidazole nucleus showed selective and potent antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov The presence of methoxy and hydroxy groups is thought to enhance antioxidant activity as they can donate hydrogen atoms or electrons to stabilize free radicals. nih.gov

The following table summarizes the impact of various substituents on the biological activity of related imidazole and phenol-containing compounds.

| Parent Scaffold | Substituent Modification | Observed Impact on Biological Activity | Reference |

| 5-Aryl-2H-imidazole | Introduction of a nitro group to the aryl ring | Enhanced antioxidant and antiradical capacities. nih.govmdpi.com | nih.govmdpi.com |

| 5-Aryl-2H-imidazole | Conjugation with a polyphenolic subunit | Increased antiradical capacity (ARC), especially with an electron-withdrawing nitro group. nih.govresearchgate.net | nih.govresearchgate.net |

| N-Benzimidazole Carboxamide | N-methyl substitution with hydroxyl and methoxy groups on phenyl ring | Potent and selective antiproliferative activity against MCF-7 cells. nih.gov | nih.gov |

| N-Benzimidazole Carboxamide | 3,4,5-trihydroxy substitution on phenyl ring | Pronounced antioxidative activity in the ABTS test. nih.gov | nih.gov |

| 2-Aminothiazole (Nitazoxanide Analogue) | Addition of a 4-chloro substituent to the thiazole (B1198619) ring | Slight reduction in activity, likely due to steric hindrance affecting the planarity of the 5-nitro group. nih.gov | nih.gov |

Elucidation of Key Structural Features for Biological Activity

The biological activity of the this compound class of compounds is not arbitrary but is dictated by specific structural features that are critical for interaction with biological targets. Research has helped to elucidate these key features, which include the phenolic hydroxyl group, the methoxy group, and the imidazole ring itself.

The phenolic hydroxyl group is a crucial feature, often involved in hydrogen bonding with biological targets. Its ability to donate a hydrogen atom is also central to the antioxidant properties observed in many derivatives. mdpi.comnih.gov Studies on 2-methoxyphenols have established a relationship between their antioxidant capacity and electronic properties like ionization potential. nih.gov

The imidazole ring is a versatile pharmacophore found in many bioactive molecules. mdpi.com It can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions with biological macromolecules. In the context of Hsp90 inhibition, the imidazole core is part of a scaffold that disrupts protein-protein interactions. nih.gov The substitution pattern on the imidazole ring is critical; for instance, 5-aryl-2H-imidazoles have been studied for their antioxidant properties, where the aryl group's substituents modulate activity. nih.gov

The methoxy group at the 2-position of the phenol (B47542) ring also plays a significant role. It influences the electronic properties of the phenol ring and can affect the acidity of the phenolic proton. This modulation can fine-tune the molecule's antioxidant potential and its binding affinity for specific targets. nih.gov In studies of N-substituted benzimidazole benzamides, the presence of methoxy and hydroxy groups was found to enhance antioxidant activity. nih.gov

Key structural features essential for activity can be summarized as:

A Hydrogen-Bonding Phenolic Moiety: Essential for antioxidant activity through hydrogen atom transfer and for anchoring the molecule in the binding sites of target proteins. nih.govnih.gov

An Aromatic Imidazole Core: Acts as a versatile scaffold for interaction with biological targets through hydrogen bonding and π-stacking. mdpi.comnih.gov

Appropriate Electronic Substitution: The presence of electron-donating (like methoxy) or electron-withdrawing (like nitro) groups at specific positions can significantly enhance or modulate biological activity by altering the molecule's electronic landscape. nih.govnih.gov

Rational Design of Analogues with Enhanced Activity or Selectivity

Based on the structure-activity relationship data, researchers have employed rational design strategies to create new analogues of this compound with improved characteristics. This approach involves the deliberate design of molecules to achieve a specific biological effect, leveraging computational techniques and a deep understanding of the SAR. mdpi.com

One strategy involves the lead optimization of existing compounds. For example, in the development of new anticancer agents, an EGFR inhibitor was rationally optimized by modifying an imidazo[1,2-a]quinoxaline (B3349733) scaffold, which contains an imidazole ring. nih.govrsc.org SAR studies highlighted the key groups controlling anticancer activity, leading to the synthesis of analogues with improved EGFR inhibition. nih.govrsc.org

Another approach is the creation of hybrid molecules that combine the key features of different pharmacophores. The design of bifunctional 2H-imidazole-derived phenolic compounds is an example of this, where the antioxidant properties of polyphenols are combined with the versatile imidazole scaffold. mdpi.comresearchgate.net This work established a clear "structure-antioxidant properties" relationship, showing that conjugation could enhance activity through mechanisms like hydrogen transfer. nih.govmdpi.com

The rational design process often includes:

Identification of a Lead Compound: Starting with a molecule with known, albeit modest, activity, such as a derivative of this compound.

SAR-Guided Modification: Systematically altering the lead structure based on SAR data. For instance, knowing that electron-withdrawing groups enhance antioxidant activity in a related series, one might introduce a nitro or cyano group to a new analogue. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties without losing affinity for the target.

Computational Modeling: Using techniques like molecular docking to predict how newly designed analogues will bind to a target protein, such as KRAS, Wnt, or VEGF in cancer therapy. rsc.org This allows for the pre-screening of compounds before undertaking complex synthesis.

Through these rational design strategies, novel series of compounds, such as 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives, have been synthesized and identified as potent anti-angiogenesis molecules, providing new lead structures for further development. rsc.org

Future Perspectives in 5 2 Imidazolyl 2 Methoxyphenol Research

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the future exploration of 5-(2-Imidazolyl)-2-methoxyphenol and its derivatives. Current methodologies for imidazole (B134444) synthesis often rely on multi-component reactions (MCRs), which offer advantages such as high atom economy and procedural simplicity. nih.govresearchgate.net Future research could focus on adapting these MCRs for the specific, regioselective synthesis of this compound.

One promising avenue is the expansion of one-pot synthesis protocols. For instance, a one-pot reaction involving the in-situ generation of an aldehyde from a 1,2-diol, which then reacts with a diketone and ammonium (B1175870) acetate (B1210297), has been successful in producing triphenyl-imidazole derivatives. nih.govnih.gov A similar strategy could be envisioned where a suitably protected derivative of 2-methoxy-5-formylphenol or a related precursor is utilized.

Furthermore, the principles of green chemistry are increasingly integral to modern organic synthesis. Future synthetic explorations should prioritize the use of environmentally benign solvents, or even solvent-free conditions, and reusable catalysts. mdpi.com Zeolites and various nanoparticles have emerged as effective and recyclable catalysts for the synthesis of substituted imidazoles. numberanalytics.com The application of ultrasonic irradiation has also been shown to accelerate reaction times and improve yields in imidazole synthesis. lifechemicals.com A key area of future work will be to investigate the applicability of these green methodologies to the synthesis of this compound, potentially from readily available precursors like vanillin (B372448) derivatives.

Another innovative approach could involve copper-catalyzed α-amination and oxidative C-C bond cleavage of ketones to form aryl imidazole derivatives, a method that offers a rapid route to this class of compounds. acs.orgamericanelements.com Adapting such a method to a precursor containing the 2-methoxyphenol moiety could provide a novel and efficient synthetic pathway.

| Synthetic Approach | Key Features | Potential Application for this compound | Relevant Research |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity. | One-pot synthesis from a 2-methoxyphenol-derived aldehyde, a diketone, and an ammonia (B1221849) source. | nih.govresearchgate.net |

| Green Synthesis | Use of reusable catalysts (zeolites, nanoparticles), alternative energy sources (microwaves, ultrasound), and solvent-free conditions. | Development of an eco-friendly synthesis to reduce waste and energy consumption. | mdpi.comnumberanalytics.comlifechemicals.com |

| In-situ Aldehyde Generation | Oxidation of 1,2-diols to aldehydes within the reaction mixture. | A streamlined one-pot process starting from a more complex precursor. | nih.govnih.gov |

| Copper-Catalyzed Synthesis | α-amination and oxidative C-C bond cleavage of ketones. | A novel route from a ketone precursor bearing the 2-methoxyphenol group. | acs.orgamericanelements.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and potential applications of this compound, thereby guiding experimental efforts. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can be employed to predict the biological activities of this compound. Machine learning-based QSAR models, such as deep neural networks, have been successfully used to predict the cytotoxicity of phenols and can be adapted to evaluate the potential toxicity and therapeutic efficacy of this compound and its analogues. researchgate.netnumberanalytics.comlifechemicals.com Such models can elucidate the influence of hydrophobic, steric, and electronic effects on biological activity. lifechemicals.com

Density Functional Theory (DFT) calculations are another crucial tool for understanding the fundamental electronic properties of the molecule. DFT can be used to optimize the molecular geometry, calculate quantum parameters, and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgrsc.org This information provides insights into the molecule's reactivity, stability, and potential for use in electronic materials. For example, a study on a complex imidazolyl-phenol compound revealed that it could be a better hole transporter based on transfer integral calculations. uminho.ptjchemrev.com

Molecular docking simulations can predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and proteins. acs.orgchemscene.comresearchgate.net By identifying potential binding sites and estimating the binding free energy, molecular docking can help to prioritize biological assays and guide the design of more potent derivatives for specific therapeutic applications. americanelements.comnih.gov For example, docking studies on other imidazole derivatives have identified potential inhibitors for targets in cancer and infectious diseases. nih.govchemscene.com

| Computational Method | Predicted Properties | Potential Insights for this compound | Relevant Research |

| QSAR | Biological activity (e.g., cytotoxicity, antioxidant capacity). | Prediction of therapeutic potential and toxicity profile. | researchgate.netnumberanalytics.comlifechemicals.com |

| DFT | Molecular geometry, electronic structure, reactivity, spectroscopic properties. | Understanding of stability, reactivity, and potential for electronic applications. | acs.orgrsc.orgacs.org |

| Molecular Docking | Binding affinity and mode to biological targets. | Identification of potential therapeutic targets and mechanism of action. | acs.orgchemscene.comresearchgate.netnih.gov |

Investigation of Broader Biological Applications

The hybrid structure of this compound, containing both an imidazole ring and a phenolic group, suggests a wide range of potential biological activities. Imidazole derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netjchemrev.com Similarly, phenolic compounds are well-known for their antioxidant capabilities. rsc.org

Future research should focus on a comprehensive screening of this compound for various biological activities. A particularly promising area is its potential as an antioxidant . The combination of the imidazole and phenol (B47542) moieties could lead to synergistic effects, resulting in potent radical scavenging activity. Studies on other bifunctional imidazole-derived phenolic compounds have shown that conjugation can significantly enhance their antioxidant capacity. lifechemicals.comnih.gov

The anticancer potential of this compound also warrants thorough investigation. Imidazole-based compounds have been extensively studied as anticancer agents, with some showing high potency against various cancer cell lines. numberanalytics.com The imidazole ring can coordinate with metal ions, and its complexes have been shown to inhibit tumor growth. numberanalytics.com

Furthermore, the well-documented antimicrobial properties of both imidazole and phenolic compounds suggest that this compound could be a candidate for the development of new antibacterial and antifungal agents. mdpi.comrsc.org The exploration of its activity against a panel of clinically relevant pathogens, including drug-resistant strains, would be a valuable line of inquiry.

Finally, given the role of methoxyphenols as inhibitors of enzymes like myeloperoxidase, investigating the enzyme inhibitory potential of this compound could uncover novel therapeutic applications, for instance in the context of atherosclerosis. rsc.org

| Potential Biological Application | Underlying Rationale | Suggested Research Direction | Relevant Research |

| Antioxidant | Presence of a phenolic hydroxyl group and potential synergistic effects with the imidazole ring. | Evaluation of radical scavenging activity using various assays (e.g., DPPH, ABTS). | lifechemicals.comnih.gov |

| Anticancer | Known anticancer activity of many imidazole derivatives and their metal complexes. | Screening against a panel of cancer cell lines and investigation of the mechanism of action. | numberanalytics.comrsc.org |

| Antimicrobial | Established antibacterial and antifungal properties of both imidazole and phenolic compounds. | Testing against a broad spectrum of bacteria and fungi, including resistant strains. | mdpi.comrsc.org |

| Enzyme Inhibition | Known inhibitory activity of methoxyphenols against certain enzymes. | Screening against a range of enzymes to identify potential therapeutic targets. | rsc.org |

Development of Advanced Materials Based on the Compound

The unique structural features of this compound also make it a promising building block for the development of advanced functional materials. The imidazole moiety is known for its ability to coordinate with metal ions, act as a ligand in catalysis, and serve as a component in polymers and ionic liquids. numberanalytics.comlifechemicals.com Phenolic compounds are also versatile precursors for polymers and other materials. nih.gov

One area of future research is the use of this compound in the synthesis of polymers . Phenolic compounds can undergo polymerization through enzyme-catalyzed reactions, and imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.comacs.org The combination of these two functionalities could lead to novel polymers with unique properties for applications in electronics or as specialty materials.

The compound's ability to coordinate with metal ions also suggests its potential use in the development of chemosensors . Imidazole derivatives have been successfully employed as fluorescent probes for the detection of various metal ions. uminho.pt The methoxyphenol group could further modulate the photophysical properties of the molecule, potentially leading to a highly selective and sensitive sensor for specific ions.

Furthermore, imidazole-functionalized materials are being explored for environmental applications , such as CO2 capture and the removal of heavy metals. numberanalytics.com The nitrogen atoms in the imidazole ring can interact with CO2, and the phenolic hydroxyl group could also play a role in binding metal ions. The development of materials based on this compound for these applications represents a forward-looking research direction.

Finally, the phenoxyl-imidazolyl radical complex has been investigated for its photochromic properties. acs.org It is conceivable that this compound could serve as a precursor for the synthesis of novel photochromic materials with applications in optical switching and data storage.

| Material Application | Key Properties of the Compound | Potential Future Development | Relevant Research |

| Polymers | Presence of polymerizable phenolic and imidazole groups. | Synthesis of thermally stable and ionically conductive polymers. | mdpi.comnumberanalytics.comacs.org |

| Chemosensors | Metal-coordinating imidazole ring and fluorescent properties. | Development of selective fluorescent sensors for metal ions. | uminho.pt |

| Environmental Remediation | CO2-interactive imidazole and metal-chelating phenol. | Creation of materials for CO2 capture and heavy metal removal. | numberanalytics.com |

| Photochromic Materials | Potential to form phenoxyl-imidazolyl radical complexes. | Synthesis of novel materials for optical switching and data storage. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.